molecular formula C18H17N3O3 B2865334 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide CAS No. 863001-87-0

4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide

Cat. No.: B2865334
CAS No.: 863001-87-0
M. Wt: 323.352
InChI Key: XRFOBJRPGWMANT-UHFFFAOYSA-N
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Description

4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-methylbenzoic acid to form 4-methyl-3-nitrobenzoic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 2-methyl-1H-indole-5-methanamine under basic conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-aminobenzamide.

    Substitution: Various substituted amides depending on the nucleophile used.

    Oxidation: 4-carboxy-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide.

Scientific Research Applications

4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-diisopropylphenyl)-1-(1H-indol-2-yl)methanimine
  • 4,6-dimethoxy-3-methyl-2,7-bis[(phenyl-imino)methyl]indole
  • 2-(phenyl-N-oxidoiminomethyl)-3-phenylaminoindole

Uniqueness

4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide is unique due to its specific substitution pattern on the indole and benzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-3-5-14(9-17(11)21(23)24)18(22)19-10-13-4-6-16-15(8-13)7-12(2)20-16/h3-9,20H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFOBJRPGWMANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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